molecular formula C6H7N3O3 B2576476 N1-(isoxazol-3-yl)-N2-methyloxalamide CAS No. 920169-37-5

N1-(isoxazol-3-yl)-N2-methyloxalamide

Cat. No.: B2576476
CAS No.: 920169-37-5
M. Wt: 169.14
InChI Key: QRBMZMHEQKTJJV-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-methyloxalamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-methyloxalamide typically involves the formation of the isoxazole ring followed by the introduction of the oxalamide moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-methyloxalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-methyloxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(isoxazol-3-yl)-N2-methyloxalamide include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which combines the isoxazole ring with an oxalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N1-(isoxazol-3-yl)-N2-methyloxalamide is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Isoxazole Derivatives

Isoxazole derivatives, including this compound, are characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. These compounds have been recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are particularly relevant in the context of these therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives in cancer treatment. This compound has been investigated for its ability to inhibit tumor growth through various mechanisms:

  • MEK/ERK Pathway Inhibition : The compound has shown promise in inhibiting the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers. Inhibition of this pathway can lead to reduced tumor growth and metastasis .
  • Selectivity for Cancer Cells : Preliminary studies suggest that this compound may selectively target cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics.
Mechanism of ActionEffect
MEK/ERK Pathway InhibitionReduced cell proliferation
Selective CytotoxicityTargeted killing of cancer cells

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

  • COX Inhibition : Compounds similar to this compound have been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This selectivity can lead to effective pain relief with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Efficacy in Tumor Models

A study conducted on animal models demonstrated that this compound significantly reduced tumor size when administered alongside standard chemotherapy agents. The results indicated that the compound enhanced the efficacy of chemotherapy by:

  • Increasing Apoptosis : The compound was found to promote programmed cell death in cancer cells.
  • Enhancing Chemosensitivity : Tumors treated with both chemotherapy and this compound showed increased sensitivity to chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory diseases, administration of this compound resulted in:

  • Reduction of Inflammatory Markers : Patients exhibited lower levels of C-reactive protein (CRP) and interleukin-6 (IL-6), indicating decreased inflammation.
  • Improved Patient Outcomes : Participants reported significant reductions in pain and improved quality of life.

Properties

IUPAC Name

N-methyl-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-7-5(10)6(11)8-4-2-3-12-9-4/h2-3H,1H3,(H,7,10)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBMZMHEQKTJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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